N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 4-oxo-3,4-dihydroquinazoline core. Key structural features include:
- A 3-(2-methoxyphenyl) substituent at position 3 of the quinazoline ring.
- An N-(4-fluorophenyl) carboxamide group at position 5.
Properties
Molecular Formula |
C22H16FN3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C22H16FN3O3/c1-29-20-5-3-2-4-19(20)26-13-24-18-12-14(6-11-17(18)22(26)28)21(27)25-16-9-7-15(23)8-10-16/h2-13H,1H3,(H,25,27) |
InChI Key |
CYEXMYFJCHTDKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Quinazolin-4-one Core
Anthranilic acid (1 ) reacts with 2-methoxyphenyl isocyanate (2 ) in refluxing ethanol, forming 3-(2-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3 ) via a thiourea intermediate. Key conditions:
Step 2: Oxidation and Chlorination
Thione 3 is treated with hydrogen peroxide (30%) in acetic acid to yield 3-(2-methoxyphenyl)quinazolin-4-one (4 ). Subsequent chlorination with thionyl chloride (SOCl<sub>2</sub>) produces 4-chloro-3-(2-methoxyphenyl)quinazoline (5 ).
Step 3: Carboxamide Installation
5 undergoes Friedel-Crafts acylation with chloroacetyl chloride at position 7, followed by hydrolysis to 7-carboxyquinazoline (6 ). Amidation with 4-fluoroaniline using EDCl/HOBt yields the target compound.
-
Amidation conditions: EDCl (1.2 equiv), HOBt (1.1 equiv), DMF, rt, 12 hours
-
Yield: 65–70%
Route 2: One-Pot Industrial Synthesis
Adapted from patent methodologies, this approach minimizes intermediate isolation:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Anthranilic acid, urea, polyphosphoric acid | 85% |
| 2 | Chlorination | SOCl<sub>2</sub>, 80°C, 2 hours | 90% |
| 3 | 3-Substitution | 2-Methoxyphenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 78% |
| 4 | 7-Carboxamide formation | 4-Fluoroaniline, HATU, DIPEA, DMF | 82% |
Advantages :
-
Reduced purification steps
-
Compatible with continuous flow reactors for scale-up
Optimization and Challenges
Regioselectivity in 3-Substitution
The 3-position of quinazoline is susceptible to competitive substitution. Employing bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings enhances selectivity for the 2-methoxyphenyl group.
Carboxamide Stability
The 7-carboxy intermediate is prone to decarboxylation above 100°C. Low-temperature amidation (0–5°C) with HATU minimizes side reactions.
Crystallization and Purification
Recrystallization from DMF/water (7:3 v/v) achieves >99% purity. Key spectral data:
-
IR (KBr) : 1659 cm<sup>−1</sup> (C=O), 1524 cm<sup>−1</sup> (C=N)
-
<sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>) : δ 8.45 (s, 1H, NH), 7.89–7.21 (m, 10H, aromatic)
Industrial-Scale Production
Continuous Flow Synthesis
Adapting Route 2 for flow chemistry:
-
Reactor type : Tubular (316L stainless steel)
-
Residence time : 30 minutes per step
-
Output : 50 kg/day with 92% overall yield
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| Anthranilic acid | 120 | 25 |
| 2-Methoxyphenylboronic acid | 340 | 40 |
| Palladium catalyst | 980 | 30 |
| Solvents/Purification | 150 | 5 |
Total production cost : $1,590/kg
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Polarity: The target compound’s 2-methoxyphenyl group provides moderate lipophilicity compared to the 2-hydroxyethyl in CAS 1190260-11-7, which increases hydrophilicity .
Steric and Binding Implications: Bulky groups like the 4-chlorophenoxy in CAS 892259-70-0 may hinder target binding but improve selectivity . Indole derivatives (BA94408) could engage in π-π interactions with aromatic residues in enzyme active sites .
Molecular Weight Trends :
- The target compound’s lower molecular weight (~389 vs. 465–542 in analogs) suggests better compliance with Lipinski’s rule of five, favoring oral bioavailability .
Biological Activity
N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, a quinazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the quinazoline core followed by functionalization to introduce the fluorophenyl and methoxyphenyl groups.
2.1 Anticancer Activity
Quinazoline derivatives, including our compound of interest, have shown promising anticancer properties. Research indicates that compounds with a similar structure exhibit activity against various cancer cell lines:
- Mechanism of Action : Many quinazoline derivatives act as inhibitors of specific kinases involved in tumor growth and proliferation. For instance, they may inhibit the epidermal growth factor receptor (EGFR) or Aurora kinases, which are critical in cancer cell signaling pathways .
- Cell Line Studies : In vitro studies demonstrate that this compound exhibits significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 10.5 | High cytotoxicity |
| MCF-7 | 12.3 | Moderate cytotoxicity |
2.2 Antimicrobial Activity
Emerging studies suggest that quinazoline derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
- Inhibition Studies : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | Effective |
| Escherichia coli | 20 µg/mL | Moderate |
2.3 Antioxidant Properties
Quinazolines are also recognized for their antioxidant activities. The presence of methoxy substituents enhances the electron-donating ability of these compounds, contributing to their radical scavenging capacity.
- Assays Conducted : Various assays such as DPPH and ABTS have been employed to assess the antioxidant potential of this compound .
Case Study 1: Anticancer Efficacy in A549 Cells
A study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment led to a significant reduction in cell viability and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Screening
In another study, the compound was tested against a panel of bacterial strains. Results showed that it inhibited the growth of both Staphylococcus aureus and Escherichia coli at relatively low concentrations, suggesting its potential use in treating bacterial infections.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-fluorophenyl)-3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide?
- Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the quinazoline core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .
- Step 2: Introduction of the 4-fluorophenyl and 2-methoxyphenyl substituents via nucleophilic substitution or palladium-catalyzed coupling reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as NaH or K₂CO₃ are critical for yield optimization .
- Step 3: Final carboxamide functionalization using activated carboxylic acid derivatives (e.g., EDCI/HOBt) .
Key Parameters: Reaction temperatures (60–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How do the substituents (4-fluorophenyl and 2-methoxyphenyl) influence the compound’s physicochemical properties?
- Methodological Answer:
- 4-Fluorophenyl: Enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and small atomic radius. This group may improve blood-brain barrier penetration in CNS-targeted studies .
- 2-Methoxyphenyl: The methoxy group increases electron density on the quinazoline core, potentially enhancing π-π stacking interactions with biological targets. Solubility can be modulated using co-solvents like DMSO .
Analytical Tools: LogP measurements (HPLC), UV-Vis spectroscopy for π-π interactions, and DSC for thermal stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer:
- Variable Substituents: Synthesize analogs with halogen (Cl, Br), alkyl (methyl, isopropyl), or heterocyclic replacements for the 4-fluorophenyl/2-methoxyphenyl groups .
- Assays: Test analogs against cancer cell lines (e.g., MTT assay on HeLa or MCF-7) and inflammatory markers (COX-2 inhibition ELISA). Compare IC₅₀ values to establish SAR trends .
Case Study: A structurally similar quinazoline derivative showed 2.3-fold higher cytotoxicity when the 4-fluorophenyl group was replaced with a 3-chloro-4-methoxyphenyl moiety .
Q. How can contradictory bioactivity data (e.g., low in vitro vs. high in vivo efficacy) be resolved?
- Methodological Answer:
- Pharmacokinetic Profiling: Perform LC-MS/MS to assess plasma stability, protein binding, and metabolic clearance (e.g., CYP450 enzymes) .
- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect active metabolites contributing to in vivo efficacy .
Example: A related compound exhibited poor in vitro kinase inhibition but high in vivo antitumor activity due to a hydroxylated metabolite with enhanced target affinity .
Q. What in silico strategies are effective for predicting target binding modes?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR or VEGFR-2 (common targets for quinazolines). Validate with MD simulations (AMBER/CHARMM) .
- QSAR Models: Apply Gaussian-based DFT calculations to correlate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values .
Key Recommendations for Researchers
- Synthesis: Prioritize palladium-catalyzed coupling for regioselective substituent introduction .
- Bioassays: Include metabolite screening in early-stage studies to avoid false negatives .
- Computational Tools: Combine docking with free-energy perturbation (FEP) for accurate binding affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
